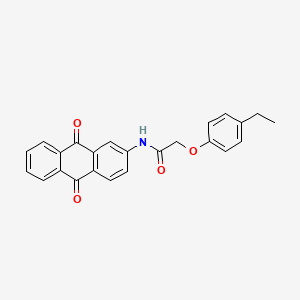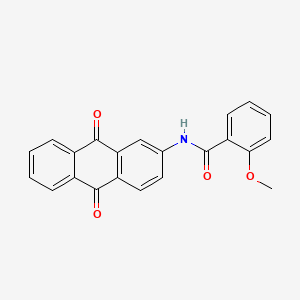
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide, commonly known as DAAO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound acts as an inhibitor of D-amino acid oxidase (DAAO), an enzyme that is responsible for the breakdown of D-amino acids in the brain.
Mecanismo De Acción
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide inhibitors act by blocking the activity of this compound, which is responsible for the breakdown of D-amino acids in the brain. This results in the accumulation of D-amino acids, particularly D-serine, which enhances the activity of the NMDA receptor and improves cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound inhibitors can improve cognitive function and memory in animal models of schizophrenia and Alzheimer's disease. These inhibitors also have neuroprotective effects and can prevent the loss of neurons in the brain. Additionally, this compound inhibitors have been shown to improve motor function in animal models of Huntington's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide inhibitors in lab experiments is that they can be used to study the role of D-serine and the NMDA receptor in various neurological disorders. However, a limitation of using this compound inhibitors is that they can have off-target effects and may affect other enzymes in addition to this compound.
Direcciones Futuras
There are several future directions for the study of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide inhibitors. One direction is to develop more potent and selective inhibitors of this compound that can be used in clinical trials. Another direction is to study the effects of this compound inhibitors in combination with other drugs for the treatment of neurological disorders. Additionally, further research is needed to understand the long-term effects of this compound inhibitors on cognitive function and neuroprotection.
Métodos De Síntesis
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide involves the reaction of 9,10-anthraquinone-2-carboxylic acid with 4-ethylphenol in the presence of phosphorus oxychloride. The resulting product is then reacted with N-(2-chloroacetyl) glycine ethyl ester in the presence of triethylamine to obtain the final product.
Aplicaciones Científicas De Investigación
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide inhibitors have been extensively studied for their potential therapeutic applications in various neurological disorders such as schizophrenia, Alzheimer's disease, and Huntington's disease. These inhibitors have been shown to increase the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and cognitive function.
Propiedades
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-2-15-7-10-17(11-8-15)29-14-22(26)25-16-9-12-20-21(13-16)24(28)19-6-4-3-5-18(19)23(20)27/h3-13H,2,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZDVRQOHAGFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-bromo-4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5236893.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5236900.png)
![5'-(4-chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5236901.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5236905.png)
![6-(4-fluorobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5236929.png)
![N-[2-(4-methylphenyl)-1-(1-naphthylamino)-2-oxoethyl]-2-furamide](/img/structure/B5236936.png)
![2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene](/img/structure/B5236938.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5236939.png)

![3-(3,4-dimethoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5236955.png)

![3,4-dimethyl-6-{[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5236961.png)
![1-{4-butoxy-3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]phenyl}ethanone](/img/structure/B5236979.png)
![4-[4-(3,4-dimethylphenoxy)butyl]morpholine](/img/structure/B5236987.png)